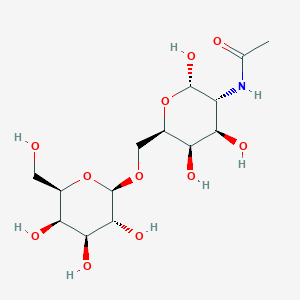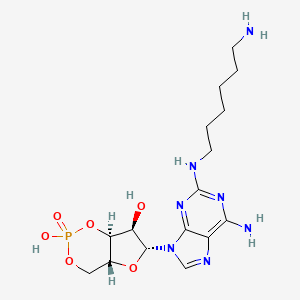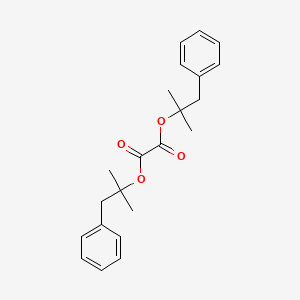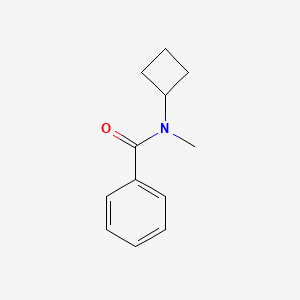![molecular formula C21H14BrN2NaO5S B13817805 Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their vibrant colors and are often used in dyes and pigments. The presence of bromine and sulfonate groups in the molecule enhances its reactivity and solubility, making it a valuable compound in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate typically involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. The process begins with the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 3-aminobenzoic acid. This reaction is carried out in the presence of ethanol and sulfuric acid, followed by the conversion into the sodium salt form .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions
Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the anthraquinone ring can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the anthraquinone core.
Coupling Reactions: The amino groups can participate in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Formation of various substituted anthraquinone derivatives.
Oxidation Products: Formation of quinones and other oxidized derivatives.
Reduction Products: Formation of reduced anthraquinone derivatives.
科学的研究の応用
Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It is also used in the study of nucleophilic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
作用機序
The mechanism of action of Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfonate group enhances its solubility, allowing it to interact more effectively with biological molecules.
類似化合物との比較
Similar Compounds
- 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid sodium salt
- 1-Amino-4-[2-(hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
Uniqueness
Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate is unique due to the presence of both bromine and sulfonate groups, which enhance its reactivity and solubility. This makes it more versatile in various chemical reactions and applications compared to similar compounds.
特性
分子式 |
C21H14BrN2NaO5S |
|---|---|
分子量 |
509.3 g/mol |
IUPAC名 |
sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15BrN2O5S.Na/c1-10-8-11(30(27,28)29)6-7-15(10)24-16-9-14(22)19(23)18-17(16)20(25)12-4-2-3-5-13(12)21(18)26;/h2-9,24H,23H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
HFOJCMALUODYIS-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)










